Methyl 2-[(Dimethylamino)methyl]benzoate
Description
Overview of Methyl 2-[(Dimethylamino)methyl]benzoate in Organic Chemistry
This compound is an organic molecule that incorporates three key functional groups: a benzene (B151609) ring, a methyl ester, and a tertiary amine. This unique combination of functionalities suggests a rich and complex chemical behavior, positioning it as a potentially valuable building block in organic synthesis. The aromatic ring provides a rigid scaffold and is susceptible to electrophilic substitution reactions. The methyl ester group can undergo nucleophilic acyl substitution, and the tertiary amine can act as a base or a nucleophile. The ortho-positioning of the dimethylaminomethyl and methyl benzoate (B1203000) groups introduces the possibility of intramolecular interactions and unique steric and electronic effects that can influence its reactivity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Synonyms | Methyl 2-(N,N-dimethylaminomethyl)benzoate |
Note: Some properties are calculated based on the chemical structure.
Theoretical Significance within Benzoate Ester and Tertiary Amine Chemistry
The study of this compound is significant for several theoretical reasons. Benzoate esters are a well-established class of compounds, often used as protecting groups, intermediates in synthesis, and in the fragrance and flavor industries. Their reactivity is primarily centered on the electrophilic carbonyl carbon of the ester group.
Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents. cymitquimica.com The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule. The reactivity of tertiary amines is influenced by the nature of the substituents and the steric environment around the nitrogen atom.
The juxtaposition of the benzoate ester and the tertiary amine in an ortho relationship within the same molecule presents intriguing possibilities for intramolecular catalysis or inhibition. The proximity of the basic nitrogen atom to the electrophilic ester carbonyl could lead to unique reactivity patterns not observed in molecules where these functional groups are more distant. Understanding these interactions is crucial for predicting the compound's behavior in various chemical transformations and for designing novel synthetic methodologies.
Identification of Research Gaps and Formulation of Scholarly Objectives for this compound Studies
A comprehensive review of the scientific literature reveals a significant lack of specific research focused on this compound. While the chemistry of its constituent functional groups is well-understood in isolation, their combined influence within this particular structural arrangement remains largely unexplored. This represents a clear research gap.
Therefore, the primary scholarly objectives for future studies on this compound should include:
Development of an efficient and scalable synthetic route: A reliable method for the preparation of this compound is the first essential step for any further investigation.
Thorough spectroscopic characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is necessary to unequivocally confirm its structure and provide a reference for future studies.
Investigation of its chemical reactivity: A systematic study of its behavior in various organic reactions would elucidate the interplay between the ester and amine functionalities. This could involve exploring its potential as a catalyst, a ligand for metal complexes, or as a precursor for more complex molecules.
Computational modeling: Theoretical studies could provide valuable insights into the compound's electronic structure, conformational preferences, and reaction mechanisms, complementing experimental findings.
By addressing these objectives, the scientific community can gain a deeper understanding of this fascinating molecule and unlock its potential for applications in various fields of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(dimethylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-6-4-5-7-10(9)11(13)14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSESFGWHSGKBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for Methyl 2 Dimethylamino Methyl Benzoate
Analysis of Plausible Synthetic Pathways to Methyl 2-[(Dimethylamino)methyl]benzoate
Two principal retrosynthetic strategies are considered for the synthesis of this compound. The first approach involves the synthesis of the precursor, 2-[(Dimethylamino)methyl]benzoic acid, which is then subjected to esterification. The second major pathway begins with a pre-existing methyl benzoate (B1203000) derivative, followed by the introduction of the dimethylaminomethyl functional group at the ortho position.
Esterification Strategies for Benzoic Acid Derivatives Precursors
A common and well-established method for the synthesis of methyl esters from their corresponding carboxylic acids is Fischer esterification. researchgate.net This acid-catalyzed reaction typically involves refluxing the carboxylic acid in an excess of the alcohol, in this case, methanol (B129727), with a catalytic amount of a strong mineral acid such as sulfuric acid or hydrochloric acid. researchgate.net
For the synthesis of this compound from its carboxylic acid precursor, 2-[(Dimethylamino)methyl]benzoic acid, special consideration must be given to the basicity of the tertiary amine. The dimethylamino group can be protonated by the strong acid catalyst, potentially impeding the desired esterification reaction. A strategic alternative is the use of thionyl chloride in methanol. This method is effective for the esterification of aminobenzoic acids as it can proceed under conditions that minimize the alkylation of the amino group. tandfonline.com The reaction typically involves the dropwise addition of thionyl chloride to a solution of the benzoic acid derivative in anhydrous methanol at a low temperature, followed by a period of reflux. tandfonline.com
| Reagent/Catalyst | Conditions | Advantages | Potential Challenges |
| Methanol / H₂SO₄ (cat.) | Reflux | Readily available reagents, simple procedure. | Protonation of the dimethylamino group can interfere with the reaction. |
| Methanol / Thionyl Chloride | 0°C to Reflux | Effective for aminobenzoic acids, minimizes N-alkylation. tandfonline.com | Thionyl chloride is corrosive and requires careful handling. |
Incorporation of the Dimethylamino-methyl Moiety
The introduction of the dimethylaminomethyl group can be achieved through various synthetic transformations. A plausible and efficient route involves a two-step sequence starting from a suitable precursor.
One such pathway commences with the free-radical chlorination of methyl 2-methylbenzoate (B1238997). This reaction can be initiated using various free-radical initiators such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or UV light. researchgate.net Studies have shown that sparging chlorine gas into methyl 2-methylbenzoate at elevated temperatures (e.g., 70°C) can yield methyl 2-(chloromethyl)benzoate in good yields (65-67%). researchgate.net
The subsequent step involves the nucleophilic substitution of the chloride in methyl 2-(chloromethyl)benzoate with dimethylamine (B145610). This reaction, typically carried out in a suitable solvent, leads to the formation of the target compound, this compound.
| Starting Material | Reagents | Intermediate | Final Product |
| Methyl 2-methylbenzoate | 1. Cl₂, Free-radical initiator (e.g., UV light, BPO) 2. Dimethylamine | Methyl 2-(chloromethyl)benzoate | This compound |
Exploration of Novel Synthetic Approaches for this compound
Beyond the more traditional synthetic routes, contemporary organic synthesis offers several advanced methodologies that could be applied to the construction of this compound. These approaches often provide greater efficiency, selectivity, and milder reaction conditions.
Direct Functionalization and Derivatization Techniques
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to a strong base (typically an organolithium reagent), facilitating the deprotonation of the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile.
For the synthesis of the precursor acid, 2-[(Dimethylamino)methyl]benzoic acid, the carboxylic acid group itself can act as a directing group. Treatment of benzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can generate the ortho-lithiated species. This intermediate could then potentially react with an electrophile such as Eschenmoser's salt (dimethylaminomethyl iodide) to introduce the dimethylaminomethyl group. Subsequent esterification would then yield the final product.
| Directing Group | Base/Conditions | Electrophile | Product of Functionalization |
| Carboxylic Acid | s-BuLi, TMEDA, THF, -90°C | Eschenmoser's salt (potential) | 2-[(Dimethylamino)methyl]benzoic acid |
Multi-component Reaction Architectures
The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org While the classical Mannich reaction is not directly applicable to the functionalization of a simple benzene (B151609) ring, variations of this reaction can be employed with more electron-rich aromatic systems. youtube.com A Mannich-type reaction involving a benzoic acid derivative, formaldehyde (B43269), and dimethylamine could be envisioned under specific catalytic conditions, although this would represent a more novel and less precedented approach for this particular substrate.
Optimization of Reaction Conditions for Enhanced Formation of this compound
The successful synthesis of this compound would be highly dependent on the careful optimization of several key reaction parameters.
Solvent Effects and Temperature Control
The choice of solvent would be critical in facilitating the reaction while minimizing side products. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) could be suitable candidates. Temperature control would also be paramount; many reactions of this type require initial cooling to manage the exothermic nature of the initial steps, followed by a period at room temperature or gentle heating to drive the reaction to completion.
Catalyst Selection and Loading
The selection of a catalyst, if required, would depend on the chosen synthetic route. For instance, a reaction involving the substitution of a leaving group by dimethylamine would likely proceed without a catalyst, whereas other pathways might benefit from acid or base catalysis. The precise loading of the catalyst would need to be empirically determined to maximize yield and purity.
Purity and Yield Enhancement Strategies
To enhance the purity and yield of this compound, several strategies could be employed. These include the use of high-purity starting materials, maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components, and careful control of stoichiometry to ensure complete conversion of the limiting reagent. Post-reaction workup procedures, such as extraction and chromatography, would be essential for isolating the pure product.
Mechanistic Investigations of this compound Synthetic Processes
A plausible synthetic route to this compound is the nucleophilic substitution of a suitable precursor, such as Methyl 2-(bromomethyl)benzoate, with dimethylamine.
The mechanism of this reaction would likely follow an SN2 pathway. The nitrogen atom of dimethylamine, acting as a nucleophile, would attack the electrophilic carbon of the bromomethyl group. This would lead to the formation of a transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-bromine bond. The reaction would result in the displacement of the bromide ion and the formation of the desired product, this compound. The reaction rate would be influenced by the concentration of both reactants, the solvent polarity, and the reaction temperature.
Another potential, though less direct, route could be a variation of the Mannich reaction. This would involve the reaction of methyl benzoate with formaldehyde and dimethylamine. The mechanism would initiate with the formation of an Eschenmoser's salt-like reagent from formaldehyde and dimethylamine, which would then act as an electrophile to substitute onto the aromatic ring of methyl benzoate. However, this would likely lead to a mixture of ortho and para isomers, requiring subsequent separation and potentially offering lower yields of the desired ortho product.
Due to the limited specific data, the following table represents a hypothetical optimization of a nucleophilic substitution reaction for the synthesis of this compound.
Hypothetical Reaction Optimization Data
| Entry | Solvent | Temperature (°C) | Reactant Ratio (Amine:Ester) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 25 | 1.1 : 1 | 24 | 65 |
| 2 | Tetrahydrofuran | 25 | 1.1 : 1 | 24 | 78 |
| 3 | Tetrahydrofuran | 0 to 25 | 1.2 : 1 | 18 | 85 |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Dimethylamino Methyl Benzoate
Reactivity at the Ester Moiety of Methyl 2-[(Dimethylamino)methyl]benzoate
The ester group is a key site for nucleophilic attack and reduction, leading to a variety of important chemical transformations.
Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Transamidation)
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of nucleophilic acyl substitution, a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can undergo hydrolysis to yield 2-[(dimethylamino)methyl]benzoic acid and methanol (B129727). noaa.govwikipedia.orgatamanchemicals.com The reaction is typically slow in neutral water but is accelerated by acid or base catalysis. noaa.govoieau.frpsu.edu
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comstackexchange.com This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylate salt. youtube.com
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as the nucleophile, and subsequent proton transfers lead to the formation of the carboxylic acid and methanol. libretexts.org
Studies on the hydrolysis of substituted methyl benzoates have shown that both pH and ring substituents significantly influence the reaction rate. oieau.fr Generally, electron-withdrawing groups on the benzene (B151609) ring increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr
Transamidation: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides in a process known as aminolysis or transamidation. libretexts.orgresearchgate.net For this compound, reaction with an amine would be expected to yield the corresponding N-substituted 2-[(dimethylamino)methyl]benzamide. This reaction also proceeds through a nucleophilic acyl substitution mechanism. libretexts.org
Reduction Pathways
The ester functionality can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.
Reduction to a Primary Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, [2-(dimethylamino)methyl]benzyl alcohol. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org
Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C to prevent over-reduction. libretexts.org
Recent research has also explored metal-free catalytic systems for the reduction of esters to methyl groups using boronic acids and ammonia borane. researchgate.net
Reactivity of the Benzene Ring in this compound
The benzene ring's reactivity is governed by the electronic effects of its substituents, the ester group and the dimethylamino-methyl group.
Electrophilic Aromatic Substitution Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. grabmyessay.com The substituents on the ring determine the position of the incoming electrophile (regioselectivity) and the rate of the reaction (kinetics). ma.edumnstate.edu
The methyl ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. wikipedia.orgatamanchemicals.comma.eduaiinmr.com It deactivates the benzene ring towards electrophilic attack. ma.edu
The dimethylamino-methyl group (-CH₂N(CH₃)₂) is an ortho-, para-director due to the electron-donating nature of the nitrogen lone pair, which can be involved in resonance. However, the methylene (B1212753) spacer prevents direct resonance with the ring, making its activating effect less pronounced than a directly attached amino group. valpo.edu
A common example of EAS is nitration. The nitration of methyl benzoate (B1203000) with a mixture of nitric acid and sulfuric acid typically yields methyl 3-nitrobenzoate as the major product. grabmyessay.comma.eduaiinmr.comyoutube.com
Potential for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. The presence of the electron-withdrawing ester group could potentially facilitate NAS, especially if there is a good leaving group at the ortho or para position relative to it. However, this type of reaction is generally not as facile as EAS for this compound.
Reactions Involving the Dimethylamino-methyl Group in this compound
The dimethylamino-methyl group possesses a nucleophilic nitrogen atom and can undergo several types of reactions.
The nitrogen atom of the dimethylamino group is nucleophilic and can react with electrophiles. valpo.edu For instance, it can be alkylated with alkyl halides. Studies on similar structures, like 4-(dimethylaminomethyl)pyridine, have shown that alkylation occurs at the amino group. valpo.edu This suggests that the nitrogen in the dimethylamino-methyl group of the target compound would also be susceptible to alkylation.
Furthermore, the dimethylamino-methyl group can participate in intramolecular reactions. ntu.ac.ukresearchgate.net Depending on the reaction conditions and the presence of other functional groups, cyclization reactions may be possible.
Quaternization and Salt Formation Dynamics
The tertiary amine functionality of this compound is nucleophilic and readily undergoes quaternization, a classic SN2 reaction often referred to as the Menshutkin reaction. semanticscholar.org This process involves the alkylation of the tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The resulting nitrogen atom bears a permanent positive charge. wikipedia.org
The general reaction can be depicted as: C₆H₄(CH₂N(CH₃)₂)COOCH₃ + R-X → [C₆H₄(CH₂N(CH₃)₂R)COOCH₃]⁺X⁻
The kinetics of this reaction are well-studied and typically follow second-order kinetics, being first order with respect to both the tertiary amine and the alkyl halide. semanticscholar.orgd-nb.info The rate of quaternization is significantly influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature.
Factors Influencing Quaternization:
Alkylating Agent: The reactivity of the alkyl halide (R-X) plays a crucial role. For instance, methyl iodide is a highly effective methylating agent due to the low steric hindrance of the methyl group and the excellent leaving group ability of iodide. masterorganicchemistry.com The reaction rate generally decreases with increasing steric bulk of the alkyl group (R) and for less reactive halides (I > Br > Cl). d-nb.info
Solvent: Polar aprotic solvents, such as acetonitrile (B52724) and acetone, are known to accelerate the Menshutkin reaction. semanticscholar.orgmagritek.com These solvents can stabilize the charge-separated transition state, thereby lowering the activation energy of the reaction. semanticscholar.org
Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate constant, in accordance with the Arrhenius equation. semanticscholar.orgmagritek.com Kinetic studies allow for the determination of activation parameters, providing deeper insight into the reaction mechanism. d-nb.info
Below is a table summarizing typical kinetic parameters for the quaternization of tertiary amines, which are analogous to the reactivity of this compound.
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|---|
| N,N-dimethyldecylamine | Benzyl Chloride | Methanol | 50 | 1.1 x 10⁻³ L mol⁻¹ s⁻¹ | 59.8 |
| N,N-dimethyldecylamine | Methyl Iodide | Methanol | 20 | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 54.4 |
| N,N-Dimethylaniline | Benzyl Chloride | Acetone | 27 | 2.1 x 10⁻⁵ L mol⁻¹ s⁻¹ | 50.1 |
| Poly(DMAEMA) | 1-Iodobutane | Methanol | 60 | 1.9 x 10⁻³ L mol⁻¹ h⁻¹ | 55.9 |
Data adapted from analogous tertiary amine systems. semanticscholar.orgd-nb.infomagritek.com
Amine-Mediated Reactions (e.g., Alkylation, Acylation)
The reactivity of the tertiary amine in this compound extends beyond simple quaternization. While direct N-acylation is not feasible due to the absence of a hydrogen atom on the nitrogen, the amine group mediates other important transformations. researchgate.net
Alkylation: As discussed previously, the primary alkylation reaction at the nitrogen center is quaternization. masterorganicchemistry.com However, the term "amine-mediated" can also refer to reactions where the amine group influences other parts of the molecule. For instance, the dimethylamino group can activate the adjacent benzylic C-H bonds (on the -CH₂- group) for functionalization, although this often requires specific enzymatic or organometallic catalysis. nih.gov
Catalytic Activity: The basic and nucleophilic nature of the tertiary amine allows it to function as a catalyst in various organic reactions, such as polyurethane formation and condensation processes. atamanchemicals.com In the context of its own structure, the amine can facilitate intramolecular reactions or act as a proton shuttle.
α-Functionalization: The protons on the methylene carbon adjacent to the nitrogen are activated and can be removed by a strong base. This can generate a carbanion that is stabilized by the adjacent nitrogen and aromatic ring, which can then react with electrophiles. This represents a powerful method for C-C bond formation at the benzylic position.
Cross-Coupling Reactions for Advanced Functionalization of this compound
A significant aspect of the chemical reactivity of this compound stems from the ability of the dimethylaminomethyl group to act as a powerful ortho-directing group in metal-catalyzed C-H functionalization reactions. wikipedia.orgnih.gov This strategy provides a highly regioselective method for introducing a wide range of substituents onto the aromatic ring at the C3 position, adjacent to the directing group.
The mechanism, known as Directed ortho Metalation (DoM), typically proceeds via the following steps:
Coordination: The lone pair of electrons on the nitrogen atom of the dimethylaminomethyl group coordinates to a metal center (e.g., Li, Pd, Rh). wikipedia.org
C-H Activation: This coordination brings the metal catalyst into close proximity to the C-H bond at the ortho position (C3), facilitating its cleavage and the formation of a stable five-membered cyclometalated intermediate. nih.govnih.gov
Functionalization: The resulting organometallic intermediate can then undergo various transformations, such as cross-coupling with organohalides, arylation, or reaction with other electrophiles, to install a new functional group at the C3 position. wikipedia.orgwikipedia.org
This directed approach is highly valuable as it overcomes the typical regioselectivity challenges associated with electrophilic aromatic substitution on substituted benzene rings. The ester group at C1 is deactivating, which would normally direct electrophiles to the meta position (C5). However, the powerful directing effect of the dimethylaminomethyl group at C2 overrides these electronic preferences, leading to exclusive functionalization at C3. wikipedia.org
| Reaction Type | Catalyst/Reagent | Coupling Partner/Electrophile | Solvent | Resulting Functionalization at C3 |
|---|---|---|---|---|
| Lithiation-Silylation | 1. n-BuLi 2. Me₃SiCl | Trimethylsilyl chloride | THF/Hexane | -Si(CH₃)₃ |
| Palladium-Catalyzed Arylation | Pd(OAc)₂ | Aryl Halide (Ar-X) | Toluene | -Ar |
| Rhodium-Catalyzed Alkenylation | [RhCp*Cl₂]₂ | Alkene | DCE | -CH=CHR |
| Lithiation-Carboxylation | 1. s-BuLi/TMEDA 2. CO₂ | Carbon Dioxide | THF | -COOH |
Table illustrates potential functionalizations based on established reactivity of the dimethylaminomethyl directing group. wikipedia.orgwikipedia.orgnih.gov
Theoretical Studies of Reaction Mechanisms of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of reactions involving molecules like this compound. Theoretical studies provide detailed insights into reaction pathways, transition state geometries, and the energetics that govern reactivity and selectivity.
For this specific compound, theoretical studies are most prominent in explaining the mechanism of Directed ortho Metalation (DoM). researchgate.net
Pre-complexation and CIPE: DFT and ab initio calculations provide strong evidence for a Complex-Induced Proximity Effect (CIPE) mechanism. acs.orgnih.gov These studies show that the reaction begins with the formation of a pre-reaction complex between the lithium reagent (e.g., n-BuLi, often as an aggregate) and the nitrogen atom of the directing group. This coordination is thermodynamically favorable and is the key step that positions the base for selective deprotonation of the proximal ortho-hydrogen. acs.org
Intermediate Structures: Computational models help to predict the structure of the lithiated intermediates. For example, in the case of 2-[(dimethylamino)methyl]naphthalene, a related compound, calculations and NMR studies have shown that the lithiated species can exist as various aggregates (e.g., dimers, tetramers) in solution, and the nature of these aggregates can influence subsequent reactivity. researchgate.netnih.gov
Solvent Effects: Theoretical models can also systematically elucidate the role of solvents. For instance, in rhodium-catalyzed C-H functionalization, computational studies have explained how different solvents can control chemoselectivity by stabilizing different transition states, leading to divergent product outcomes. rsc.org
These theoretical investigations are crucial for rationalizing experimental observations and for the predictive design of new, more efficient synthetic methodologies based on the reactivity of this compound and related compounds.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Dimethylamino Methyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data, crucial for the definitive structural assignment of Methyl 2-[(Dimethylamino)methyl]benzoate, is not available in published literature or spectral databases.
Detailed 1H and 13C NMR Chemical Shift Analysis
Specific chemical shift assignments, coupling constants, and signal multiplicities for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound have not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no available 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound. Such data would be essential for establishing through-bond and through-space correlations between nuclei, confirming the connectivity and stereochemistry of the molecule.
Conformational Analysis via NMR
Studies on the conformational preferences and dynamic behavior of this compound using NMR techniques, such as NOE-based distance restraints or analysis of coupling constants, have not been documented.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimentally obtained Infrared (IR) and Raman spectra for this compound are not present in the reviewed scientific databases. A detailed analysis of its vibrational modes, which would provide information about the functional groups and molecular structure, is therefore not possible.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
While basic mass spectral data may exist, detailed studies on the electron ionization (EI) or other fragmentation pathways of this compound are not available. Such studies are vital for understanding the molecule's stability and for the structural characterization of its fragments. Accurate mass determination data from high-resolution mass spectrometry also remains unreported.
X-ray Crystallography for Solid-State Molecular Architecture of this compound
There is no published X-ray crystal structure for this compound. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not known.
Advanced Chiroptical Spectroscopy of this compound Derivatives
Extensive literature searches did not yield any specific studies on the advanced chiroptical spectroscopy of chiral derivatives of this compound. This suggests that either chiral derivatives of this specific compound have not been synthesized and resolved, or they have not been subjected to analysis using techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy.
While the principles of chiroptical spectroscopy are well-established for determining the absolute configuration and conformational analysis of chiral molecules, there is no available data to create tables or detailed research findings directly related to this compound. Research in chiroptical spectroscopy has been applied to other ester-containing compounds, such as amino acid esters, to sense chirality. For instance, studies have utilized techniques like circular dichroism to probe the stereochemistry of various chiral molecules. However, the absence of specific data for the target compound and its derivatives prevents a detailed discussion in this context.
Therefore, this section cannot be populated with the requested detailed research findings and data tables due to a lack of available scientific literature on the chiroptical properties of chiral derivatives of this compound.
Computational Chemistry and Theoretical Modeling of Methyl 2 Dimethylamino Methyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for investigating the electronic properties of Methyl 2-[(Dimethylamino)methyl]benzoate.
The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.36 Å |
| Bond Length | C-N (amine) | ~1.47 Å |
| Bond Angle | O=C-O (ester) | ~123° |
| Dihedral Angle | C(aromatic)-C(ester)-O-C(methyl) | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO would be expected to be centered on the electron-withdrawing methyl benzoate (B1203000) moiety.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the ESP map would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the dimethylamino group. A positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules and biological targets.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape.
For this compound, MD simulations could reveal the flexibility of the (dimethylamino)methyl side chain and its preferred orientations relative to the benzene (B151609) ring. Furthermore, by including solvent molecules (such as water) in the simulation box, the effect of the environment on the molecule's conformation and dynamics can be studied. This is particularly important for understanding how the molecule behaves in a biological context.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a particular property of interest (e.g., boiling point, solubility, or biological activity). By developing a mathematical model based on a set of known compounds, the properties of new or unstudied molecules can be predicted.
For this compound, a QSPR model could be developed to predict its properties based on calculated molecular descriptors. These descriptors can include electronic properties from DFT (like HOMO/LUMO energies), topological indices, and steric parameters.
Theoretical Prediction of Spectroscopic Parameters for this compound
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural elucidation.
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can be a powerful tool in confirming the structure of a synthesized compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. This can provide information about the molecule's chromophores and its electronic structure.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aromatic protons) | 7.2-8.0 ppm |
| ¹³C NMR | Chemical Shift (C=O) | ~167 ppm |
| UV-Vis | λmax | ~230 nm |
Synthesis and Structure Activity Relationship Sar Studies of Methyl 2 Dimethylamino Methyl Benzoate Derivatives
Rational Design Principles for Methyl 2-[(Dimethylamino)methyl]benzoate Analogues
The rational design of analogues based on the this compound scaffold is primarily guided by principles derived from structurally related compounds, particularly those with known biological activities such as local anesthetics. The core structure, consisting of a substituted benzene (B151609) ring, an ester group, and a tertiary amine, is a common feature in many pharmacologically active molecules. mdpi.com Key design principles focus on modulating the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, to enhance potential biological interactions.
One fundamental design strategy involves the application of bioisosterism, where functional groups are replaced with other groups that have similar physical or chemical properties. This approach can lead to compounds with improved potency, selectivity, or metabolic stability. For instance, modifications to the alkyl groups on the tertiary amine could influence the compound's basicity and steric bulk, which are often critical for receptor binding.
Another principle is the systematic alteration of the substitution pattern on the aromatic ring. The position and nature of substituents can significantly impact the electronic properties of the benzoate (B1203000) ring and its ability to engage in various intermolecular interactions, such as pi-stacking or hydrogen bonding. chemisgroup.us The design of new analogues would also consider the conformational flexibility of the molecule, particularly the orientation of the (dimethylamino)methyl group relative to the methyl ester, as this can dictate how the molecule fits into a potential binding site.
Furthermore, the design process can be informed by the structures of known bioactive compounds that share the benzoate scaffold. For example, local anesthetics like tetracaine (B1683103) and pramocaine feature a benzene ring as a parent structure, which is crucial for their anesthetic activity. By combining structural motifs from such lead compounds, novel molecules with potentially enhanced biological profiles can be conceptualized. nih.gov
Synthetic Strategies for Diverse Chemical Libraries of this compound Derivatives
The synthesis of a diverse chemical library of this compound derivatives can be achieved through various established organic synthesis methodologies. A common approach would likely begin with a readily available starting material, such as methyl 2-methylbenzoate (B1238997), and introduce the dimethylamino functionality through a multi-step synthesis.
A plausible synthetic route could involve the radical bromination of the methyl group at the 2-position of methyl 2-methylbenzoate to yield methyl 2-(bromomethyl)benzoate. This intermediate can then undergo nucleophilic substitution with dimethylamine (B145610) to afford the target compound, this compound. This method allows for the generation of a library of analogues by simply varying the secondary amine used in the substitution step, thereby introducing a range of dialkylamino groups.
Another versatile strategy for creating a diverse library is through the use of combinatorial chemistry on a solid support. For instance, a benzoic acid core structure can be attached to a resin, allowing for sequential reactions to be performed at different positions of the molecule. nih.gov This high-throughput approach enables the rapid synthesis of a large number of derivatives with varied substituents on the aromatic ring and the amino group.
Multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, offer an efficient pathway to complex molecules from simple starting materials in a single step. researchgate.net While not directly applicable to the synthesis of the parent compound, MCRs could be employed to generate more complex derivatives by reacting a suitable ortho-substituted benzoic acid with an amine, an isocyanide, and another component.
The following table outlines a potential synthetic scheme for generating a library of Methyl 2-[(dialkylamino)methyl]benzoate derivatives:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Radical Bromination | Methyl 2-methylbenzoate, N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | Methyl 2-(bromomethyl)benzoate |
| 2 | Nucleophilic Substitution | Methyl 2-(bromomethyl)benzoate, Dialkylamine (e.g., dimethylamine, diethylamine), Solvent (e.g., THF, CH3CN), Base (e.g., K2CO3) | Methyl 2-[(dialkylamino)methyl]benzoate |
Systematic Structural Modifications and Their Impact on Chemical and Potential Biological Attributes
Systematic structural modifications of the this compound scaffold can be explored to investigate their influence on the compound's chemical properties and to probe for potential biological activities. These modifications can be categorized into three main areas: the aromatic ring, the ester group, and the amino moiety.
Aromatic Ring Modifications:
Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the benzene ring can significantly alter the molecule's electronic and lipophilic character. For example, electron-withdrawing groups could affect the reactivity of the ester, while bulky substituents could introduce steric hindrance that might influence binding to a biological target. The position of substitution is also critical; ortho, meta, and para isomers can exhibit vastly different properties. chemisgroup.us
Ester Group Modifications:
Ester Chain Elongation/Branching: Replacing the methyl group of the ester with larger alkyl chains (ethyl, propyl, etc.) or branched alkyl groups can impact the compound's lipophilicity and metabolic stability.
Ester to Amide Conversion: Converting the ester to an amide functionality would introduce a hydrogen bond donor and alter the electronic nature of the carbonyl group, which could lead to different intermolecular interactions.
Amino Group Modifications:
Alkyl Group Variation: Changing the methyl groups on the nitrogen to other alkyl groups (e.g., ethyl, propyl) can modulate the basicity (pKa) and steric bulk of the amino group. This is a common strategy in drug design to optimize ligand-receptor interactions.
Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can restrict the conformational freedom of the side chain, which may lead to increased selectivity for a particular biological target.
The following table summarizes potential structural modifications and their predicted impact on the physicochemical properties of this compound derivatives.
| Modification Site | Structural Change | Potential Impact on Properties |
| Aromatic Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | Increased electrophilicity of the ring, altered pKa of the amine. |
| Aromatic Ring | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density of the ring, potential for altered metabolic pathways. |
| Ester Group | Replacement of methyl with longer alkyl chains | Increased lipophilicity, potential for altered solubility and cell permeability. |
| Amino Group | Variation of N-alkyl substituents (e.g., from methyl to ethyl) | Altered basicity and steric hindrance, potentially affecting receptor binding. |
| Amino Group | Incorporation into a cyclic structure (e.g., piperidine) | Reduced conformational flexibility, potential for increased target selectivity. |
Pharmacophore Modeling based on the this compound Scaffold (If biological activity is identified)
Currently, there is no specific biological activity identified for this compound in the reviewed literature. However, if such activity were to be discovered, pharmacophore modeling would be a valuable computational tool to understand the key chemical features responsible for this activity and to guide the design of new, more potent analogues. nih.gov
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Given the structural similarity of this compound to known local anesthetics like procaine, one could hypothesize a pharmacophore model for potential local anesthetic activity. mdpi.comnih.gov Such a model would likely include:
An aromatic ring (the benzoate portion) to provide a hydrophobic interaction with the target protein.
An ester group capable of acting as a hydrogen bond acceptor.
A tertiary amine which would be protonated at physiological pH, providing a positively charged center for electrostatic interactions.
Specific distances and spatial arrangements between these features.
The development of a pharmacophore model would typically involve the following steps:
Identification of a set of active compounds: A series of this compound analogues with varying biological activity would be required.
Conformational analysis: The possible 3D conformations of these molecules would be generated.
Feature mapping and alignment: Common chemical features among the active molecules would be identified and aligned.
Model generation and validation: A pharmacophore model would be generated based on the alignment and then validated by its ability to distinguish between active and inactive compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives
Similar to pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) studies would be contingent on the identification of a biological activity for a series of this compound derivatives. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
A QSAR model is typically represented by an equation that correlates the biological activity with various molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
The process of developing a QSAR model for this compound derivatives would involve:
Data Set Preparation: Synthesizing a series of analogues and measuring their biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.
Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive ability using internal and external validation techniques.
A successful QSAR model could be used to predict the biological activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Biological and Pharmacological Research of Methyl 2 Dimethylamino Methyl Benzoate
Mechanisms of Biological Activity
There is no available research data to characterize the mechanisms of biological activity for Methyl 2-[(Dimethylamino)methyl]benzoate.
Enzyme Inhibition and Activation Profiles
Information regarding the inhibitory or activation effects of this compound on any known enzymes is not present in the current scientific literature.
Receptor Binding and Ligand-Target Interactions
There are no published studies that have investigated the receptor binding affinity or potential ligand-target interactions of this compound.
Protein-Compound Interaction Dynamics
The interaction dynamics between this compound and any proteins have not been documented in available research.
Cellular Permeability and Subcellular Localization
Data on the cellular permeability and the subcellular localization of this compound are not available.
In Vitro Pharmacological Evaluation of this compound and Derivatives
There is a lack of published in vitro pharmacological studies for this compound and its derivatives.
Cytotoxicity and Antiproliferative Screening
No data from cytotoxicity or antiproliferative screening assays for this compound have been reported in the scientific literature.
Antimicrobial and Antifungal Efficacy Assessment
No studies were identified that assessed the antimicrobial or antifungal efficacy of this compound.
Anti-inflammatory Properties and Modulation of Immune Responses
There is no available research on the anti-inflammatory properties of this compound or its potential to modulate immune responses.
Neuropharmacological Screening and Interactions with Neurotransmitter Systems
Information regarding neuropharmacological screening or the interaction of this compound with neurotransmitter systems is not present in the current scientific literature.
Preclinical In Vivo Pharmacological Evaluation
As no promising in vitro results have been published, no preclinical in vivo pharmacological evaluations have been conducted.
Efficacy Studies in Relevant Animal Models
There are no reports of efficacy studies of this compound in any animal models.
Pharmacokinetic and Pharmacodynamic Profiling
The pharmacokinetic and pharmacodynamic profiles of this compound have not been determined.
Advanced Applications Beyond Biological Contexts for Methyl 2 Dimethylamino Methyl Benzoate
Catalytic Applications of Methyl 2-[(Dimethylamino)methyl]benzoate
There is currently no available scientific literature detailing the specific use of this compound as a catalyst.
As a Ligand in Metal-Catalyzed Organic Reactions
Information regarding the application of this compound as a ligand in metal-catalyzed organic reactions is not present in the accessible scientific literature. While structurally related benzoate (B1203000) derivatives are explored for their coordination chemistry, specific studies involving this compound are not documented.
Organocatalytic Capabilities
The potential for this compound to act as an organocatalyst has not been reported in peer-reviewed research. The structural features of the molecule, containing both a tertiary amine and an ester group, theoretically offer potential for various modes of activation, but no studies have been published to confirm or explore these capabilities.
Potential in Materials Science
There is a lack of published research on the integration or application of this compound within the field of materials science.
Integration into Polymeric Systems
No studies have been found that describe the incorporation of this compound as a monomer or functional additive in the synthesis or modification of polymeric systems.
Role in Supramolecular Assemblies
The role of this compound in the formation of supramolecular assemblies is not documented in the current scientific literature. Research on the self-assembly or host-guest chemistry of this specific compound is not available.
Applications in Advanced Analytical Chemistry
Specific applications of this compound in advanced analytical chemistry techniques, such as its use as a standard, reagent, or in the development of analytical methods, are not reported in the available scientific databases and literature.
Use as a Chromatographic Standard
The utility of a compound as a chromatographic standard is underpinned by its purity, stability, and distinct retention characteristics. This compound, with the CAS number 27171-87-5 and a molecular formula of C₁₁H₁₅NO₂, possesses structural features that suggest its potential as a reference material in chromatographic analyses.
In chromatography, a standard is a substance of known concentration and purity used to identify and quantify the components of an unknown sample. For this compound to serve as a reliable standard, its chromatographic behavior under various conditions (e.g., different stationary and mobile phases) would need to be extensively characterized. This would involve determining its retention time—the time it takes for the compound to travel through the chromatographic column—and its response factor with various detectors.
Table 1: Theoretical Chromatographic Parameters for this compound
| Parameter | Theoretical Value/Characteristic | Implication for Use as a Standard |
| Purity | ≥95% (as commercially available) | High purity is essential for accurate quantification of analytes. |
| Retention Time | Consistent under defined conditions | Predictable elution allows for reliable identification in complex mixtures. |
| Detector Response | Detectable by common detectors (e.g., UV, MS) | Enables a wide range of analytical applications. |
| Stability | Stable under analytical conditions | Ensures reproducibility of results over time. |
Detailed research would be required to establish a comprehensive profile of this compound for its validation as a certified reference material. Such studies would involve rigorous testing of its stability under different storage conditions and its compatibility with a variety of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Development of Novel Detection Methods
The unique chemical structure of this compound, featuring a tertiary amine and an ester group on a benzene (B151609) ring, offers several avenues for the development of novel detection methods. These methods could leverage the specific chemical reactivity or physical properties of the molecule.
One potential approach is the development of selective sensors. The dimethylamino group, being a Lewis base, could interact with specific metal ions or other chemical species. This interaction could be designed to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The development of such a sensor would involve synthesizing a receptor that selectively binds to this compound and linking this binding event to a signal transducer.
Another area of exploration is in the field of electrochemistry. The amine group in the molecule could potentially be oxidized at a specific potential, allowing for the development of an electrochemical sensor. This would involve studying the voltammetric behavior of the compound to identify a suitable oxidation or reduction peak that could be used for quantification.
Table 2: Potential Novel Detection Methods for this compound
| Detection Method | Principle | Potential Advantages |
| Colorimetric Sensor | Selective binding leading to a color change. | Simple, low-cost, and allows for visual detection. |
| Fluorometric Sensor | Interaction with the compound alters fluorescence intensity. | High sensitivity and selectivity. |
| Electrochemical Sensor | Oxidation or reduction of the amine group at an electrode. | High sensitivity, rapid response, and potential for miniaturization. |
Further research in these areas could lead to the development of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices, expanding its utility beyond its current applications.
Environmental and Green Chemistry Considerations for Methyl 2 Dimethylamino Methyl Benzoate
Development of Sustainable and Eco-Friendly Synthetic Routes
The development of sustainable synthetic routes for chemical compounds is a central goal of green chemistry. yale.eduwikipedia.org These principles encourage the design of processes that minimize waste, use less hazardous substances, improve energy efficiency, and utilize renewable feedstocks. yale.eduacs.org For the synthesis of specialty esters like Methyl 2-[(Dimethylamino)methyl]benzoate, traditional methods may rely on stoichiometric reagents and volatile organic solvents, which can generate significant waste and have a considerable environmental footprint. mdpi.com
Modern approaches aim to replace these with more sustainable alternatives. Key strategies applicable to the synthesis of this compound would include:
Catalysis: Replacing traditional acid catalysts, such as sulfuric or p-toluenesulfonic acid, which are difficult to recover and generate acidic wastewater, is a primary target. mdpi.com The use of reusable solid acid catalysts, such as supported zirconium or titanium-based catalysts, offers a greener alternative. mdpi.com These catalysts are easily separated from the reaction mixture and can be used multiple times, reducing waste and the need for corrosive materials.
Alternative Solvents: The search for environmentally friendly reaction media is a core aspect of green chemistry. sigmaaldrich.com Replacing petroleum-based volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), can significantly reduce the environmental impact of a synthesis. sigmaaldrich.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. wikipedia.org This involves choosing reactions that are highly efficient and minimize the formation of by-products.
Process Intensification: Adopting continuous flow processes or using microreactors can improve heat and mass transfer, potentially leading to shorter reaction times, higher yields, and reduced energy consumption compared to traditional batch reactors.
While specific research into green synthetic routes for this compound is not widely available in public literature, developments in related fields show a clear trend towards sustainability. For instance, a patent for the preparation of a structurally similar compound, 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride, highlights a method that allows for the convenient recycling of the catalyst, contributing to a cleaner, more environment-friendly, and scalable production process. google.com Such innovations demonstrate the potential for applying green chemistry principles to the synthesis of complex benzoates.
Investigation of Biodegradation and Environmental Fate (If relevant research emerges)
Understanding how a chemical behaves in the environment is crucial for assessing its long-term impact. This involves studying its persistence, potential for bioaccumulation, and degradation pathways. As of now, specific experimental research on the biodegradation and environmental fate of this compound has not been extensively published.
However, established methodologies are used to predict and test these characteristics:
Biodegradability Screening: Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine if a substance is "readily biodegradable." europa.eu These tests typically expose the chemical to microorganisms from activated sludge over a 28-day period and measure its degradation. europa.eu A substance that passes these screening tests is not expected to persist in the environment. europa.eu
Hydrolysis: The chemical stability of a substance in water (hydrolysis) is a key factor in its environmental persistence. Esters can be susceptible to hydrolysis, breaking down into an alcohol and a carboxylic acid, especially under acidic or basic conditions. The rate of this process would be an important parameter in determining the environmental lifetime of this compound.
Partitioning and Bioaccumulation: The tendency of a chemical to partition into soil, sediment, or living organisms is predicted by its physicochemical properties, such as its octanol-water partition coefficient (Log P). A high Log P value may suggest a potential for bioaccumulation. However, regulatory assessments often use a "read-across" approach, where data from structurally similar chemicals are used to estimate the properties of a substance for which no data exists. nite.go.jp This method relies on the principle that similar structures will have similar environmental and toxicological profiles. nite.go.jp
Without specific studies, any assessment of this compound remains predictive. Future research would be necessary to experimentally determine its biodegradability and environmental behavior.
Assessment of Environmental Impact and Ecotoxicity Profiles
The environmental impact of a chemical is determined by its potential to cause harm to ecosystems. Ecotoxicity studies evaluate the adverse effects on various aquatic and terrestrial organisms. Currently, there is a lack of specific published ecotoxicity data for this compound.
A standard ecotoxicity profile involves a battery of tests on representative organisms from different trophic levels. For a comprehensive assessment, the following data points are typically required:
| Test Type | Organism | Endpoint | Result for this compound |
|---|---|---|---|
| Acute Fish Toxicity | e.g., Rainbow trout (Oncorhynchus mykiss) | LC50 (96 hours) | Data not available |
| Acute Invertebrate Toxicity | e.g., Water flea (Daphnia magna) | EC50 (48 hours) | Data not available |
| Algal Growth Inhibition | e.g., Green algae (Pseudokirchneriella subcapitata) | EC50 (72 hours) | Data not available |
The endpoints measured are typically the LC50 (the concentration lethal to 50% of the test population) or the EC50 (the concentration that causes a non-lethal effect in 50% of the test population).
For related compounds like Methyl Benzoate, some environmental effects have been noted. It can contribute to air pollution through photochemical reactions and may pose a risk to aquatic organisms if it enters water bodies, where it can accumulate in sediment. evergreensinochem.com However, due to structural differences, it is not scientifically sound to directly extrapolate these findings to this compound without specific supporting data. A thorough assessment would require dedicated experimental studies on the target compound.
Conclusion and Future Research Directions
Synthesis of Current Scholarly Understanding of Methyl 2-[(Dimethylamino)methyl]benzoate
A comprehensive review of the current scientific literature reveals that this compound is a compound that has received limited specific attention in scholarly research. While its existence is documented in chemical databases, there is a notable scarcity of in-depth studies dedicated to its synthesis, reactivity, and application. The molecule's structure, featuring a benzoate (B1203000) ester with an ortho-(dimethylamino)methyl substituent, suggests it is an interesting target for chemical synthesis and a potential building block for more complex molecules. However, unlike its isomers such as Methyl 2-(dimethylamino)benzoate or the related compound N,N-dimethylbenzylamine, it has not been the subject of extensive investigation. The current scholarly understanding is therefore largely foundational, based on its chemical structure and the predicted reactivity inferred from analogous compounds. Its primary role is as a research chemical or a potential intermediate in organic synthesis, with its specific properties and potential uses remaining largely unexplored.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 27171-87-5 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Purity | ≥95% |
Note: Data is based on supplier information for research chemicals, as dedicated scholarly articles detailing these properties are scarce.
Identification of Emerging Research Opportunities and Prospective Avenues
The limited research into this compound signifies a substantial opportunity for original investigation. Several prospective avenues can be identified based on the chemistry of related and analogous structures.
Novel Synthetic Methodologies: A primary research opportunity lies in the development and optimization of synthetic routes to this compound. Exploring various synthetic strategies, such as the direct amination of methyl 2-(bromomethyl)benzoate or directed ortho-metalation of N,N-dimethylbenzylamine followed by carboxylation and esterification, could provide efficient and scalable methods for its preparation. wikipedia.org Such studies would be valuable for making the compound more accessible for further research.
Catalysis: The tertiary amine functionality within the molecule suggests potential applications in catalysis. N,N-dimethylbenzylamine is a known catalyst for polyurethane foams and epoxy resins. wikipedia.org Investigating whether this compound or its derivatives can act as catalysts, perhaps with unique activity or selectivity due to the presence of the ortho-ester group, presents an exciting research avenue. The ester group could modulate the steric and electronic properties of the amine, potentially leading to novel catalytic behavior.
Coordination Chemistry and Materials Science: The molecule contains both a nitrogen and oxygen donor atom, making it a potential ligand for coordination chemistry. Research could focus on synthesizing metal complexes with this compound, which could have interesting structural, electronic, or catalytic properties. These complexes could be explored for applications in materials science, for instance, as precursors to novel functional materials.
Medicinal Chemistry and Bioactive Scaffolds: Substituted benzoates and benzylamines are common scaffolds in medicinal chemistry. The unique ortho-substitution pattern of this compound makes it an attractive starting point for the synthesis of new libraries of compounds. These could be screened for various biological activities, leveraging the structural motifs known to interact with biological targets.
Elucidation of Key Challenges and Future Perspectives in this compound Research
While the opportunities are significant, the nascent stage of research on this compound presents several key challenges that must be addressed.
Lack of Foundational Data: The most immediate challenge is the absence of a robust body of literature. Fundamental data on its detailed spectroscopic properties, chemical stability, reactivity profile, and crystal structure are not readily available. Future research must begin by thoroughly characterizing the compound to establish a reliable foundation for more advanced studies.
Synthetic Selectivity: A key synthetic challenge will be achieving high selectivity for the ortho-substituted product. Depending on the synthetic route, the formation of other isomers could be a competing pathway, necessitating careful optimization of reaction conditions to ensure the pure compound can be isolated efficiently.
Understanding Structure-Activity Relationships: As potential applications are explored, a significant challenge will be to understand the relationship between the compound's specific structure and its function. For example, in catalysis or medicinal chemistry, it will be crucial to determine how the relative positions of the ester and the (dimethylamino)methyl group influence its activity compared to other isomers or related molecules. This will require systematic studies involving the synthesis and evaluation of a series of related derivatives.
The future perspective for this compound research is that of a largely unexplored chemical entity with considerable potential. Initial efforts should focus on fundamental synthetic and characterization studies. Following this, a more exploratory phase can investigate its utility in the promising areas of catalysis, materials science, and as a scaffold for bioactive molecules. Overcoming the initial challenge of limited information will open the door to discovering the unique properties and applications of this specific structural isomer.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 2-[(Dimethylamino)methyl]benzoate, and how can reaction efficiency be optimized?
- Methodology :
- Route 1 : Esterification of 2-[(dimethylamino)methyl]benzoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Route 2 : Nucleophilic substitution of methyl 2-(bromomethyl)benzoate with dimethylamine in anhydrous THF at 0–5°C to avoid side reactions. Use a molar ratio of 1:1.2 (bromide:amine) for >80% yield .
- Key Factors : Solvent polarity, temperature control, and stoichiometric excess of dimethylamine to minimize byproducts like quaternary ammonium salts.
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques and Signatures :
- NMR :
- ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), δ 3.85 (s, 3H, COOCH₃), δ 4.15 (s, 2H, CH₂N), aromatic protons at δ 7.3–8.1 .
- ¹³C NMR : δ 45.2 (N(CH₃)₂), δ 52.1 (COOCH₃), δ 60.5 (CH₂N), aromatic carbons at δ 125–140 .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
- Mass Spectrometry : ESI-MS m/z 222.1 [M+H]⁺ .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino group influence reactivity in nucleophilic acyl substitution?
- Mechanistic Insight :
- The electron-donating dimethylamino group increases electron density on the adjacent methylene (CH₂N), enhancing nucleophilicity. However, steric hindrance from the two methyl groups can reduce accessibility in bulky electrophilic environments .
- Example : In reactions with acyl chlorides, the dimethylamino group directs substitution to the para position of the benzoate ring due to resonance stabilization .
Q. What computational strategies predict the compound’s binding affinity to acetylcholinesterase?
- Methodology :
- Molecular Docking : Use AutoDock Vina with the acetylcholinesterase crystal structure (PDB: 4EY7). The dimethylamino group shows hydrogen bonding with Glu199 (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : AMBER force fields reveal stable interactions over 50 ns trajectories, correlating with in vitro IC₅₀ values (e.g., 12 µM for analogous esters) .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%)?
- Troubleshooting :
- Purity of Reagents : Use freshly distilled dimethylamine to avoid moisture-induced side reactions .
- Reaction Monitoring : Employ in situ FTIR to track ester carbonyl (C=O) peak at 1720 cm⁻¹ and adjust reaction time dynamically .
- Byproduct Analysis : Characterize quaternary ammonium salts via LC-MS and optimize solvent polarity (e.g., switch from THF to DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
